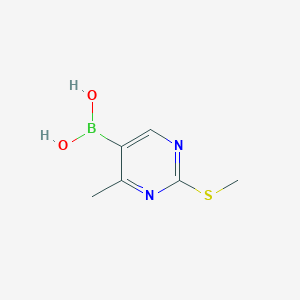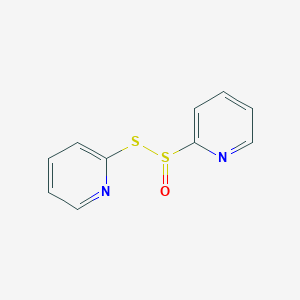
S-pyridin-2-yl Pyridine-2-sulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-pyridin-2-yl Pyridine-2-sulfinothioate: is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, due to their versatile pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the reaction of pyridine-2-thiol with pyridine-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
S-pyridin-2-yl Pyridine-2-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinothioate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-pyridin-2-yl Pyridine-2-sulfinothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of S-pyridin-2-yl Pyridine-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it has been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the disruption of key cellular processes, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-thiol: A precursor in the synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate.
Pyridine-2-sulfinyl chloride: Another precursor used in the synthesis.
Pyridine-2-sulfonic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8N2OS2 |
|---|---|
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfinylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H |
InChI-Schlüssel |
PGSKEBNWYGTEOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SS(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
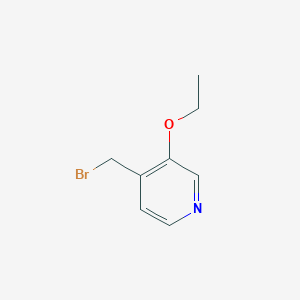
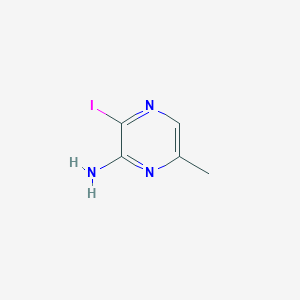
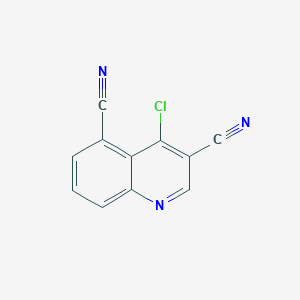

![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
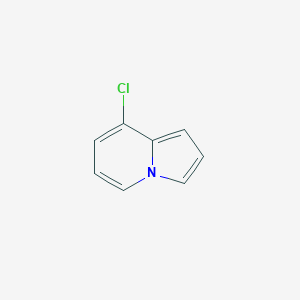



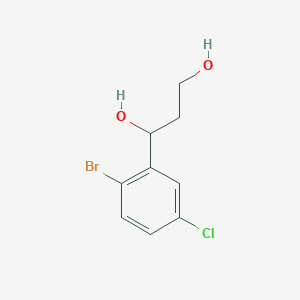
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
